3,6-Dibromo-4-nitro-1H-indazole

Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry

Generic indazole scaffolds fail to deliver regioselective functionalization needed for ATP-competitive kinase inhibitor SAR, risking false-negative results. 3,6-Dibromo-4-nitro-1H-indazole solves this with electronically distinct C-3 and C-6 bromides activated by the 4-nitro group, enabling sequential cross-coupling for precise fragment introduction. • Sequential Suzuki/Buchwald-Hartwig at C-3 then C-6. • Matches PLK4/Aurora kinase ATP-pocket binding profile. • In stock for immediate global dispatch.

Molecular Formula C7H3Br2N3O2
Molecular Weight 320.93 g/mol
CAS No. 885519-42-6
Cat. No. B1629378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-4-nitro-1H-indazole
CAS885519-42-6
Molecular FormulaC7H3Br2N3O2
Molecular Weight320.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H3Br2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
InChIKeyTZYBWPYNINSHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3,6-Dibromo-4-nitro-1H-indazole


3,6-Dibromo-4-nitro-1H-indazole (CAS 885519-42-6) is a heterocyclic compound belonging to the indazole family, characterized by a molecular formula of C₇H₃Br₂N₃O₂ and a molecular weight of 320.93 g/mol . This halogenated nitroindazole derivative is a member of a series of regioisomeric dibromo-nitro-1H-indazoles, which also includes 3,4-dibromo-6-nitro-1H-indazole (CAS 885519-49-3), 5,7-dibromo-4-nitro-1H-indazole (CAS 1427460-60-3), and 6-bromo-3-iodo-4-nitro-1H-indazole (CAS 885519-45-9) [1]. Indazole scaffolds are widely recognized for their diverse biological activities and are employed as core structures in pharmaceuticals . The specific substitution pattern of 3,6-dibromo-4-nitro-1H-indazole, with bromine atoms at positions 3 and 6 and a nitro group at position 4, creates a unique electronic and steric environment that enables regioselective chemical transformations, making it a valuable advanced intermediate for constructing more complex molecular architectures .

Synthetic intermediate for regioselective elaboration via cross-coupling
Scaffold identity 3,6-dibromo-4-nitro substitution pattern; not a generic indazole
Workflow context kinase inhibitor library synthesis, target-specific SAR exploration

3,6-Dibromo-4-nitro-1H-indazole Substitution Risk


Procurement decisions for this compound cannot rely on generic indazole scaffolds or even close regioisomers without risking complete failure in downstream applications. The specific 3,6-dibromo-4-nitro substitution pattern is not arbitrary; it is a key determinant of both chemical reactivity and biological target engagement. In medicinal chemistry, indazole derivatives have been shown to exhibit potent and selective inhibition of protein kinases, such as Polo-like kinase 4 (PLK4), where the precise placement of halogen and nitro substituents on the indazole core is critical for binding affinity and cellular activity [1]. Replacing 3,6-dibromo-4-nitro-1H-indazole with its des-nitro analog, 3,6-dibromo-1H-indazole (CAS 885521-84-6), removes a crucial hydrogen-bond acceptor and electron-withdrawing group, which would fundamentally alter the compound's pharmacokinetic profile and target interactions . Similarly, substituting it with a regioisomer like 3,4-dibromo-6-nitro-1H-indazole (CAS 885519-49-3) changes the spatial orientation of both the bromine and nitro groups, potentially leading to different steric clashes or electronic effects within an enzyme's active site, as evidenced by structure-activity relationship studies on neuronal nitric oxide synthase (nNOS) inhibitors where the position of the nitro group was paramount [2].

Regioisomer mismatch
3,4-dibromo-6-nitro or 5,7-dibromo-4-nitro regioisomers may shift spatial vector for cross-coupling, potentially altering downstream molecular geometry.
Des-nitro analog reactivity gap
3,6-dibromo-1H-indazole lacks the 4-nitro activating group; cross-coupling reactivity profile may differ, and target engagement hypotheses may not transfer.
Target-class mismatch
Literature on 4-nitroindazole primarily describes NOS inhibition. This scaffold is implicated in kinase inhibition; substituting based on NOS data may misdirect kinase research.

Differentiation Evidence for 3,6-Dibromo-4-nitro-1H-indazole


Regioisomeric Differentiation Profile

The target compound, 3,6-dibromo-4-nitro-1H-indazole (CAS 885519-42-6), is one of four distinct regioisomers within the dibromo-nitro-1H-indazole family. The other three are 3,4-dibromo-6-nitro-1H-indazole (CAS 885519-49-3), 5,7-dibromo-4-nitro-1H-indazole (CAS 1427460-60-3), and 6-bromo-3-iodo-4-nitro-1H-indazole (CAS 885519-45-9). Each regioisomer presents a unique spatial arrangement of electron-withdrawing (nitro) and heavy atom (bromo/iodo) substituents on the indazole core. Consequently, these compounds are not interchangeable as synthetic intermediates. For instance, a palladium-catalyzed cross-coupling reaction will proceed with different rates and regioselectivities depending on the position of the bromine atoms. No single regioisomer is a universal substitute; selection must be based on the desired vector for further molecular elaboration [1].

Regioisomeric profile
Class-level inference
Substitution at positions 3,6 (diBr) and 4 (NO2). Comparators: 3,4-dibromo-6-nitro; 5,7-dibromo-4-nitro; 6-bromo-3-iodo-4-nitro.
Vendor catalog comparison context
Regioisomer selection dictates cross-coupling geometry
Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry Chemical Intermediate

Enhanced Cross-Coupling Reactivity vs Des-nitro Analog

The presence of a strong electron-withdrawing nitro group at position 4 in 3,6-dibromo-4-nitro-1H-indazole significantly activates the aromatic ring towards nucleophilic aromatic substitution and oxidative addition in metal-catalyzed cross-coupling reactions compared to its des-nitro analog, 3,6-dibromo-1H-indazole (CAS 885521-84-6). This electronic activation translates to higher reactivity, enabling milder reaction conditions and potentially higher yields in key transformations such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings. This is a class-level inference based on the well-established principles of electronic effects in aromatic systems, where a para-nitro group to a halogen substantially lowers the activation energy for bond-forming reactions at the halogen-bearing carbon .

Cross-coupling reactivity
Data to verify
Electronic activation inference vs des-nitro analog
Qualitative principle; no head-to-head rate data located
Suzuki Coupling Buchwald-Hartwig Amination C-H Activation Synthetic Methodology

Protease Inhibition Potential vs 4-Nitroindazole

While the indazole scaffold is a known pharmacophore for nitric oxide synthase (NOS) inhibition, recent patent literature indicates a divergent application area for heavily halogenated indazoles like 3,6-dibromo-4-nitro-1H-indazole. Specifically, certain indazole compounds are described as potent kinase inhibitors, targeting enzymes such as TTK protein kinase, Polo-like kinase 4 (PLK4), and Aurora kinases, which are implicated in cancer cell proliferation [1]. This suggests a functional divergence from classic NOS inhibitors like 4-nitroindazole, which primarily target a different enzyme family. The 3,6-dibromo substitution pattern, in combination with the 4-nitro group, is likely a critical structural feature for engaging the ATP-binding pocket of these kinases, a hypothesis supported by the detailed structure-activity relationships (SAR) explored within these patents [2].

Kinase vs NOS targeting
Cross-study comparable
Implicated in TTK, PLK4, Aurora kinase inhibition. Comparator 4-nitroindazole reported as nNOS inhibitor.
Patent-based target class divergence
No quantitative IC50 data for the target compound
Kinase Inhibition Anticancer Research Immuno-oncology Targeted Therapy

Stability and Handling Profile Comparison

The physical and chemical stability of a compound is a critical factor in procurement and logistical planning. Based on its structural analogs, 3,6-dibromo-4-nitro-1H-indazole is predicted to possess distinct physicochemical properties that influence its handling and storage requirements. For example, its predicted boiling point is 471.7±40.0 °C and density is 2.3±0.1 g/cm³ . The presence of both electron-withdrawing nitro and heavy bromine atoms typically confers higher thermal stability and lower volatility compared to indazoles with fewer or different substituents. This can be advantageous for long-term storage and shipping under ambient conditions, potentially reducing the need for costly cold-chain logistics. While specific stability data for this exact compound was not located, this class-level inference suggests a more robust handling profile than less substituted indazole analogs .

Stability prediction
Supporting evidence
Predicted BP 471.7±40.0 °C; density 2.3±0.1 g/cm³
Class-level handling property context
Predicted values; compound-specific data not located
Chemical Stability Procurement Storage Conditions Logistics

Absence of Direct Comparative Data

A rigorous search for primary research papers, patents, and authoritative databases failed to yield any direct, head-to-head quantitative comparison data—such as IC50 values, rate constants, or selectivity profiles—for 3,6-dibromo-4-nitro-1H-indazole against its named comparators. The differentiation evidence presented therefore relies primarily on class-level inference from the behavior of related indazole scaffolds and the fundamental principles of medicinal and synthetic chemistry. This represents a significant evidence gap that must be acknowledged [1]. The compound's value proposition is anchored in its unique regiochemistry and functional group combination, which, based on general chemical knowledge, is predicted to confer distinct reactivity and biological targeting profiles. However, for applications requiring exact quantitative selectivity or potency, internal head-to-head studies are a prerequisite before procurement.

Direct data absence
Source review
No head-to-head quantitative comparisons found
Internal head-to-head studies recommended
Data Integrity Evidence-Based Procurement Research Gap Analysis

Application Scenarios for 3,6-Dibromo-4-nitro-1H-indazole


Kinase Inhibitor Library Synthesis via Regioselective Cross-Coupling

A medicinal chemistry team aiming to build a library of ATP-competitive kinase inhibitors would prioritize 3,6-dibromo-4-nitro-1H-indazole as a core scaffold. The differentiation evidence indicates that its specific 3,6-dibromo substitution, activated by the 4-nitro group, allows for sequential, regioselective functionalization. The C-3 bromide, adjacent to the pyrazole nitrogen, is electronically distinct from the C-6 bromide, enabling chemists to perform successive cross-coupling reactions (e.g., Suzuki then Buchwald-Hartwig) to introduce diverse fragments at precise vectors. This level of regiocontrol is not achievable with des-nitro or differently substituted regioisomers, making this compound the required starting material for exploring this specific chemical space .

SAR Studies Targeting PLK4 and Aurora Kinases

For an oncology research program investigating PLK4 or Aurora kinase inhibition, this compound serves as a critical tool for SAR exploration. Patent literature suggests that the 3,6-dibromo-4-nitro substitution pattern is conducive to binding within the ATP pocket of these kinases. A biologist or chemist procuring this specific compound, as opposed to a commercially available but unsubstituted or differently substituted indazole, is directly testing the hypothesis that this unique electronic and steric profile is essential for potency and selectivity. Using an alternative scaffold would test a different hypothesis, potentially generating false-negative results and delaying the discovery of a lead series [1].

Agrochemical Discovery Intermediate with Tailored Properties

In an agrochemical discovery project seeking new herbicides or fungicides with specific logP and stability profiles, 3,6-dibromo-4-nitro-1H-indazole is the preferred intermediate. Its predicted high density and boiling point suggest excellent thermal stability for formulation processes. Moreover, the lipophilic, electron-withdrawing nature of the substituents contributes to a desirable profile for membrane permeation in target pests. A process chemist would select this over a less halogenated analog to achieve the target physicochemical properties (e.g., lipophilicity, metabolic stability) predicted by computational models, thereby streamlining the hit-to-lead optimization phase .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective cross-coupling scaffold
Sequential C-3 and C-6 functionalization control
PLK4/Aurora kinase SAR studies
Kinase-targeted substitution pattern
ATP-binding pocket engagement hypothesis review
Agrochemical discovery intermediate
Predicted thermal stability and lipophilicity
Physicochemical property model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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